Structural Topology Divergence: Bis-Aryl Methanamine vs. Mono-Aryl Cyclopropylmethylamine Scaffold
The target compound positions the amine on a central methanamine carbon bearing two distinct aryl groups (4-methoxyphenyl and 2-phenylcyclopropyl), creating a bis-aryl tertiary carbon center absent in all characterized PCPMA-based 5-HT2C agonists. In contrast, the reference PCPMA pharmacophore (e.g., compound 14a in Cho et al. 2009) has the aminomethyl group attached directly to the cyclopropane ring, with a single substituted-phenyl ring at the cyclopropane 2-position [2]. In the primary patent describing selective 5-HT2C agonists of this class (US 2018/0265453), all exemplified compounds conform to general formula (I) wherein R1 is halo, Ra is H/fluoro/alkyl, and n = 1–3, with no compounds bearing a bis-aryl methanamine topology [1]. This topological divergence places the target compound outside the characterized SAR landscape, meaning its receptor binding mode cannot be predicted by docking to existing PCPMA-5-HT2C co-crystal structures.
| Evidence Dimension | Molecular topology (amine connectivity and aryl substitution pattern) |
|---|---|
| Target Compound Data | Bis-aryl methanamine: amine attached to central sp3 carbon substituted with 4-methoxyphenyl and 2-phenylcyclopropyl (C17H19NO, MW 253.34) |
| Comparator Or Baseline | Reference PCPMA 14a: aminomethyl attached to cyclopropane C1, with unsubstituted phenyl at cyclopropane C2 (C10H13N, MW 147.22) |
| Quantified Difference | Molecular weight increase of 106.12 Da (72% larger); addition of one aromatic ring and one methoxy group; fundamentally different connectivity between the amine and the cyclopropane moiety |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula; no co-crystal structure or docking study available for the target compound |
Why This Matters
This topological distinction means the compound occupies a different region of chemical space than validated 5-HT2C agonists; it should be selected when the research objective is to explore scaffold novelty or when bis-aryl methanamine topology is specifically required, not when seeking a validated 5-HT2C pharmacological tool.
- [1] Kozikowski AP, et al. Cyclopropylmethanamines as Selective 5-HT(2C) Receptor Agonists. US Patent Application Publication US 2018/0265453 A1. Published September 20, 2018. View Source
- [2] Cho SJ, Jensen NH, Kurome T, et al. Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action. J Med Chem. 2009;52(7):1885-1902. View Source
